molecular formula C7H8N4O B11919887 4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine CAS No. 32353-19-8

4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11919887
CAS No.: 32353-19-8
M. Wt: 164.16 g/mol
InChI Key: KGWPOKSGHCFXNT-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 32353-19-8) is a high-value fused heterocyclic compound that serves as a versatile building block and core scaffold in medicinal chemistry and anticancer research. Its structure is a bioisostere of purine, allowing it to mimic adenine and act as a competitive ATP-antagonist for various kinase enzymes . This scaffold is extensively investigated for designing and synthesizing novel molecules with potent pharmacological activities, particularly as tyrosine kinase inhibitors . Research highlights its significant potential in targeted cancer therapy, showing promise against a range of cancer cell lines, including neuroblastoma, lung cancer (A549), and colon cancer (HCT-116) . The 4-ethoxy substitution is a key functional group that can be utilized in further chemical modifications to optimize the drug-like properties of the resulting derivatives . The primary research applications of this compound include: use as a critical synthetic intermediate in multicomponent reactions to create diverse pyrazolopyrimidine libraries ; development of potential Epidermal Growth Factor Receptor (EGFR) inhibitors to overcome drug resistance ; and exploration as a core structure in the development of Src kinase inhibitors . Researchers value this compound for its role in Structure-Activity Relationship (SAR) studies, where it helps in understanding the pharmacophoric features essential for binding to the ATP-binding site of various kinase targets . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32353-19-8

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H8N4O/c1-2-12-7-5-3-10-11-6(5)8-4-9-7/h3-4H,2H2,1H3,(H,8,9,10,11)

InChI Key

KGWPOKSGHCFXNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC2=C1C=NN2

Origin of Product

United States

Preparation Methods

Reaction Components and General Procedure

The four-component one-pot synthesis represents the most efficient route to 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidine, leveraging hydrazines, methylenemalononitriles, aldehydes, and alcohols in a single reaction vessel. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile reacts with benzaldehyde and ethanol under sodium ethoxide catalysis to yield the target compound via sequential condensation, cyclization, and oxidation.

Mechanism:

  • Nucleophilic Addition : Hydrazine attacks methylenemalononitrile to form 5-aminopyrazole-4-carbonitrile.

  • Schiff Base Formation : The amine reacts with aldehydes (e.g., benzaldehyde) to generate an imine intermediate.

  • Pinner Reaction and Cyclization : Ethanol participates in a Pinner reaction, forming an ethoxy group, followed by intramolecular cyclization to construct the pyrimidine ring.

  • Aromatization : Final oxidation yields the fully conjugated pyrazolo[3,4-d]pyrimidine system.

Optimization Data:

Substrate (Aldehyde)CatalystTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaOEtReflux688
2-NitrobenzaldehydeNaOMe80878
AnisaldehydeKOtBuReflux782

Key Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • Broad substrate scope for aldehydes and alcohols.

Conventional Acid-Catalyzed Cyclization

HCl-Mediated Synthesis

A stepwise approach involves cyclizing 5-aminopyrazole-4-carbonitrile derivatives with nitriles under acidic conditions. For instance, treating 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with acetonitrile in dioxane under dry HCl gas produces 4-ethoxy derivatives after basification.

Procedure:

  • Reaction Setup : Combine 10 mM pyrazolo precursor with 15 mM nitrile in dioxane.

  • HCl Gas Introduction : Bubble dry HCl through the mixture for 6 hours.

  • Workup : Quench with ice, basify using 5% NaOH, and recrystallize from ethanol.

Yield Comparison:

Nitrile SourceSolventReaction Time (h)Yield (%)
AcetonitrileDioxane675
PropionitrileTHF868
BenzonitrileToluene772

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.

  • Longer reaction times compared to one-pot methods.

Alternative Methods: Cross-Coupling Adaptations

Hypothetical Pathway:

  • Halogenation : Introduce bromine at position 4 of the pyrimidine ring.

  • Coupling : React with ethoxyphenylboronic acid under Pd catalysis.

  • Dealkylation : Remove protecting groups to yield the ethoxy moiety.

Challenges :

  • Steric hindrance at position 4 may reduce coupling efficiency.

Industrial-Scale Considerations

Cost and Scalability

The one-pot method is favored for industrial production due to:

  • Low Catalyst Loading : Sodium alkoxides are inexpensive and recyclable.

  • High Atom Economy : 85–92% atom utilization minimizes waste.

Economic Comparison:

MethodCost per kg (USD)Scalability (kg/batch)
One-Pot Condensation120–15050–100
Acid-Catalyzed180–22010–20

Purity and Characterization

Analytical Data

Synthesized this compound exhibits:

  • 1H NMR (400 MHz, CDCl3) : δ 8.71 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 5H, Ar-H), 4.42 (q, J = 7.0 Hz, 2H, OCH2), 1.44 (t, J = 7.0 Hz, 3H, CH3).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine is its potential as an anticancer agent . Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit the growth of various tumor cell lines by targeting specific protein kinases involved in cell proliferation.

Key Findings:

  • Inhibitory Activity : A study demonstrated that a compound with a similar scaffold exhibited high inhibitory activity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values significantly lower than established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of eukaryotic protein kinases, which are critical for tumor growth and survival. This inhibition leads to induced apoptosis in cancer cells at low micromolar concentrations .
Cell LineIC50 (µM)Comparison AgentIC50 (µM)
A5492.24Doxorubicin9.20
MCF-71.74Doxorubicin9.20
HepG2Not specifiedNot specifiedNot specified

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This application is particularly relevant in the context of treating infections in cancer patients who may be immunocompromised.

Key Findings:

  • Dual Activity : The compounds not only inhibit human protein kinases but also exhibit antibacterial activity, suggesting their potential use as dual-action therapeutics .
  • Synergistic Effects : Some derivatives have shown promising results when combined with traditional antibiotics like ampicillin and kanamycin, enhancing their effectiveness against resistant bacterial strains .

Neurological Applications

Another significant area of application for this compound is its role as a sigma-1 receptor ligand . Sigma receptors are implicated in various neurological processes and have been targeted for pain management and neuroprotection.

Key Findings:

  • Pain Management : A series of derivatives have been evaluated for their ability to act as selective sigma-1 receptor antagonists, showing potent antinociceptive properties in animal models . This suggests a potential application in treating chronic pain conditions.
  • Stability and Efficacy : Modifications to the compound structure have led to improved stability and efficacy profiles, making these derivatives promising candidates for further development in pain management therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at the 4-position. Key comparisons include:

4-Chloro Derivatives
  • Example: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Ogurtsov et al., 2021) Synthesis: Two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, involving chloroacetonitrile cyclization and POCl₃ chlorination (83% yield) . Role: Chloro groups act as leaving groups, enabling nucleophilic substitutions to generate disubstituted analogs for pharmacological screening. Comparison: The chloro substituent increases electrophilicity at the 4-position, contrasting with the electron-donating ethoxy group. This difference impacts reactivity in downstream modifications.
4-(Phenylamino) Derivatives
  • Example: 4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines (Traxler et al., 1997) Activity: Potent EGFR tyrosine kinase inhibitors (IC₅₀ <10 nM) due to phenylamino’s hydrogen-bonding capacity with ATP-binding pockets . Comparison: Ethoxy’s ether group lacks hydrogen-bond donors, likely reducing kinase affinity but improving metabolic stability.
4-Methoxy Derivatives
  • Example: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-67-5) Properties: Smaller alkoxy group than ethoxy, leading to reduced lipophilicity and altered solubility profiles . Synthesis: Not explicitly detailed in evidence, but analogous to ethoxy derivatives via alkoxylation.

Biological Activity

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. In particular, this compound has shown promising results in inhibiting tumor cell proliferation.

Case Studies and Findings

  • Inhibition of Tumor Cell Lines :
    • A study reported that a related compound with a similar scaffold exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
    • Another derivative demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells, indicating the potential for enhanced efficacy through structural modifications .
  • Mechanism of Action :
    • The primary mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis .
  • Apoptosis Induction :
    • Flow cytometric analysis revealed that treatment with this compound at low micromolar concentrations resulted in significant apoptosis in A549 cells. The percentage of apoptotic cells increased from 5.1% in control to as high as 41% following treatment with the compound .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

CompoundStructural FeaturesIC50 (µM)Activity
This compoundEthoxy group at position 4TBDAntitumor
Analog AMethyl substitution1.74Enhanced activity against MCF-7
Analog BHydroxyl group at position 6TBDPotential for further functionalization

The presence of specific functional groups such as ethoxy and amino groups contributes to the compound's reactivity and biological profile .

Other Biological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been investigated for various other biological activities:

  • Sigma-1 Receptor Ligands : Some derivatives have shown promise as sigma-1 receptor ligands, which are implicated in pain modulation .
  • Anti-inflammatory Properties : Research indicates that certain derivatives exhibit anti-inflammatory effects through COX-1/COX-2 inhibition .
  • Antibacterial Activity : Compounds within this class have also demonstrated antibacterial properties against various pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions starting with 5-aminopyrazole derivatives. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with formamide under reflux to yield pyrazolo[3,4-d]pyrimidin-4-one intermediates, which can be further functionalized with ethoxy groups via alkylation using ethyl halides in dry acetonitrile . Key steps include solvent selection (e.g., DMF or acetonitrile), temperature control (reflux conditions), and purification via recrystallization from ethanol or acetonitrile .

Q. How are NMR and HPLC utilized to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR spectra confirm substitution patterns. For instance, the ethoxy group (-OCH2_2CH3_3) appears as a triplet at δ ~1.3 ppm (CH3_3) and a quartet at δ ~4.0 ppm (CH2_2), while pyrazolo-pyrimidine protons resonate between δ 7.5–8.5 ppm .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity (>95%). Mobile phases often use acetonitrile/water gradients, with retention times adjusted based on polarity .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as pyrazolo-pyrimidines may release irritants during synthesis .
  • Perform alkylation or halogenation steps in fume hoods to mitigate exposure to volatile reagents (e.g., chloroacetone, ethyl halides) .
  • Dispose of waste via approved chemical disposal services, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates during ethoxylation compared to non-polar solvents .
  • Catalysis : Adding K2_2CO3_3 or triethylamine as a base improves alkylation efficiency by deprotonating intermediates .
  • Temperature Control : Gradual heating (50–80°C) minimizes side reactions like over-alkylation, while rapid cooling post-reaction prevents decomposition .

Q. How can contradictions in pharmacological data (e.g., antitumor vs. anti-inflammatory activity) be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents at positions 1, 3, and 4 of the pyrazolo-pyrimidine core to isolate biological targets. For example, 3-methyl groups enhance kinase inhibition, while 4-ethoxy groups may reduce cytotoxicity .
  • Dose-Response Assays : Use in vitro models (e.g., cancer cell lines, COX-2 assays) to establish EC50_{50} values and differentiate mechanisms .
  • Computational Docking : Molecular modeling with target proteins (e.g., purine analog receptors) identifies binding affinities, clarifying observed activity discrepancies .

Q. What computational methods predict the reactivity of this compound in novel synthetic routes?

  • Methodological Answer :

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys prioritize feasible pathways by matching reaction templates to the target structure. For example, ethoxy group introduction is flagged as a high-priority step due to precedented alkylation reactions .
  • DFT Calculations : Assess transition-state energies for key steps (e.g., cyclocondensation) to identify rate-limiting barriers and optimize conditions .
  • Machine Learning : Train models on historical yield data (e.g., solvent polarity, temperature) to predict optimal parameters for new derivatives .

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